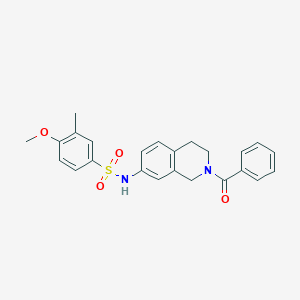

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-3-methylbenzene-1-sulfonamide

Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline scaffold substituted with a benzoyl group at the 2-position and a sulfonamide moiety linked to a methoxy- and methyl-substituted benzene ring.

Properties

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-17-14-22(10-11-23(17)30-2)31(28,29)25-21-9-8-18-12-13-26(16-20(18)15-21)24(27)19-6-4-3-5-7-19/h3-11,14-15,25H,12-13,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMREAMFTMZMOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Structure and Properties

The compound features a complex structure that includes a tetrahydroisoquinoline moiety, which is known for its diverse pharmacological properties. The sulfonamide group is significant in medicinal chemistry for its ability to interact with various biological targets.

Biological Activity

1. Antineoplastic Activity:

Research indicates that compounds with a similar structural framework exhibit antitumor properties. For example, tetrahydroisoquinoline derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The sulfonamide group enhances the interaction with specific targets involved in tumor growth and metastasis.

2. Neuroprotective Effects:

Tetrahydroisoquinoline derivatives are recognized for their neuroprotective effects. Studies have demonstrated that these compounds can modulate neurotransmitter levels and protect against neurodegeneration. For instance, they may influence dopamine metabolism and reduce oxidative stress in neuronal cells.

3. Anticonvulsant Properties:

The compound's structural similarity to known anticonvulsants suggests potential efficacy in seizure models. Research on related benzyl derivatives has shown significant anticonvulsant activity, indicating that this compound may also exhibit similar effects.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The sulfonamide moiety may inhibit enzymes such as γ-secretase, which is implicated in Alzheimer’s disease pathology by modulating amyloid-beta peptide production .

- Receptor Modulation: Compounds with similar structures have been shown to act as modulators of various receptors, including the glucocorticoid receptor, affecting inflammatory pathways .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Findings |

|---|---|---|

| Antitumor | Tetrahydroisoquinoline derivatives | Inhibition of cancer cell proliferation |

| Neuroprotective | Various THIQ analogs | Modulation of dopamine levels; oxidative stress reduction |

| Anticonvulsant | Benzyl derivatives | Significant anticonvulsant activity observed in animal models |

Notable Research Findings

- Antitumor Effects: A study highlighted that tetrahydroisoquinoline derivatives inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest .

- Neuroprotective Mechanisms: Another research indicated that specific THIQ compounds could protect against L-DOPA-induced neurotoxicity in Parkinson’s disease models by modulating neurotransmitter dynamics .

- Anticonvulsant Efficacy: Compounds structurally related to this compound exhibited lower ED50 values in seizure models compared to traditional anticonvulsants like phenobarbital .

Scientific Research Applications

Chemistry

In the field of chemistry, N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-3-methylbenzene-1-sulfonamide serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical reactions.

Key Applications:

- Synthesis of Derivatives : The compound can be modified to create derivatives with varying biological activities.

- Ligand Development : It acts as a ligand in coordination chemistry, facilitating the study of metal complexes.

Biology

Biologically, this compound has shown promise in various applications due to its ability to interact with specific proteins and enzymes.

Key Applications:

- Enzyme Inhibition Studies : It is used to investigate how it inhibits specific enzymes involved in metabolic pathways.

- Protein Interaction Studies : The compound aids in understanding protein-protein interactions within cellular processes.

Medicine

In medicinal chemistry, this compound has been studied for its potential therapeutic effects.

Key Applications:

- Anti-inflammatory Properties : Research indicates its potential to modulate inflammatory pathways.

- Neuroprotective Effects : Similar compounds have shown neuroprotective properties, suggesting this compound may also exhibit such effects.

Case Study Example :

A study demonstrated that related compounds inhibited cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models. This suggests that N-(2-benzoyl...) may have similar effects worth exploring further.

Industry

In industrial applications, this compound is utilized for developing advanced materials and chemicals.

Key Applications:

- Polymer Chemistry : Its unique properties make it suitable for use in the synthesis of polymers with specific functionalities.

- Coatings and Adhesives : The compound can be incorporated into formulations that require enhanced performance characteristics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives are a well-studied class of compounds due to their diverse biological activities.

Structural Features and Substituent Analysis

Functional Implications

- Lipophilicity and Bioavailability : The target compound’s benzoyl and methoxy-methylbenzene groups likely increase its lipophilicity compared to the pyrimidine-thione derivative (), which contains polar thiol and thiazole moieties. This could enhance passive diffusion across biological membranes but may reduce aqueous solubility.

- In contrast, the anilino group in the pyridine-aniline sulfonamide () provides electron density, possibly facilitating interactions with aromatic residues.

- Stereochemical Complexity: The tetrahydroisoquinoline core in the target compound introduces conformational rigidity, which may improve binding specificity compared to the more flexible pyrimidine-thione analog.

Q & A

Q. What synthetic routes are recommended for N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-3-methylbenzene-1-sulfonamide, and how can reaction efficiency be optimized?

Methodological Answer: A stepwise synthesis involving sulfonylation of the tetrahydroisoquinoline core followed by benzoylation is typical. To optimize efficiency, employ Design of Experiments (DoE) principles to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables . Coupling this with reaction path search methods based on quantum chemical calculations (e.g., transition-state analysis) can further refine conditions .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- HPLC-MS : Quantify purity and detect byproducts using reverse-phase chromatography with a C18 column and gradient elution (e.g., 0.1% formic acid in acetonitrile/water).

- Multidimensional NMR : Use heteronuclear experiments (e.g., ¹H-¹³C HSQC) to resolve overlapping signals in the aromatic and aliphatic regions .

- X-ray crystallography : Confirm stereochemistry and solid-state packing if single crystals are obtainable.

Statistical validation of reproducibility (e.g., triplicate runs) aligns with quality-by-design (QbD) frameworks .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

- Intermediate handling : Use inert atmosphere (N₂/Ar) for moisture-sensitive steps (e.g., sulfonylation).

- Waste disposal : Segregate halogenated solvents (e.g., DCM) and sulfonamide byproducts per EPA guidelines.

- Exposure limits : Monitor airborne particulates via OSHA-approved methods (e.g., NIOSH 0600) for sulfonamide derivatives. Compliance with institutional Chemical Hygiene Plans is mandatory for advanced labs .

Advanced Research Questions

Q. How can computational modeling and experimental data be integrated to elucidate reaction mechanisms?

Methodological Answer:

- Quantum mechanics/molecular mechanics (QM/MM) : Simulate reaction pathways (e.g., benzoylation transition states) using software like Gaussian or ORCA. Validate with kinetic isotope effects (KIEs) from deuterated substrates .

- Machine learning (ML) : Train models on experimental datasets (e.g., yields vs. solvent dielectric constants) to predict optimal conditions for analogous reactions. Feedback loops between computation and experiment, as in ICReDD’s methodology, enhance predictive accuracy .

Q. What strategies resolve contradictory data in biological activity assays (e.g., IC₅₀ variability)?

Methodological Answer:

- Controlled replication : Standardize cell lines (e.g., CRISPR-validated HEK293) and assay conditions (e.g., ATP levels in kinase assays).

- Meta-analysis : Apply hierarchical Bayesian models to aggregate data from multiple studies, accounting for batch effects and outliers .

- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway activation .

Q. How do reactor design parameters influence scalability (e.g., from mg to kg synthesis)?

Methodological Answer:

- Mixing efficiency : Use dimensionless numbers (e.g., Reynolds number) to transition from batch to continuous flow reactors, minimizing diffusion limitations in viscous media .

- Heat transfer : Optimize jacket cooling rates in stirred-tank reactors to prevent exothermic runaway during sulfonamide formation. CFD (computational fluid dynamics) simulations can model thermal gradients .

- Separation technologies : Implement membrane filtration or centrifugal partition chromatography (CPC) for large-scale purification, referencing CRDC subclass RDF2050104 .

Q. How can statistical optimization improve yield in multi-step syntheses?

Methodological Answer:

- Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., temperature vs. catalyst loading) to identify global maxima in yield .

- Taguchi arrays : Prioritize robust conditions for critical steps (e.g., benzoyl group introduction) while tolerating noise factors (e.g., ambient humidity) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental outcomes?

Methodological Answer:

- Error analysis : Quantify uncertainties in DFT calculations (e.g., ±3 kcal/mol for activation energies) and compare with experimental error margins (±5% yield).

- Sensitivity testing : Vary force field parameters (e.g., van der Waals radii) in molecular dynamics simulations to assess robustness .

- Collaborative validation : Share datasets via platforms like Zenodo for independent verification, aligning with open science frameworks .

Training and Interdisciplinary Approaches

Q. What advanced training modules prepare researchers for interdisciplinary challenges with this compound?

Methodological Answer:

- Coursework : Enroll in modules like CHEM 416: Practical Training in Chemical Biology Methods & Experimental Design, emphasizing cross-disciplinary techniques (e.g., SPR, ITC) .

- Mentorship : Quarterly meetings with computational and synthetic chemistry mentors to bridge gaps in mechanistic understanding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.